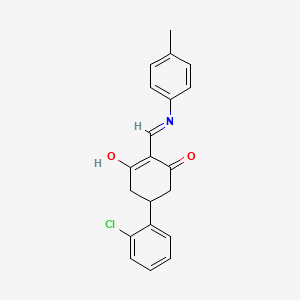![molecular formula C22H20BrN3O2S B604718 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 445428-99-9](/img/structure/B604718.png)
5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as piperidine in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(5-bromo-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione: Similar structure but different functional groups.
5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: Contains a difluorobenzyl group instead of an ethoxyethyl group.
Uniqueness
The uniqueness of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
445428-99-9 |
|---|---|
Molekularformel |
C22H20BrN3O2S |
Molekulargewicht |
470.4g/mol |
IUPAC-Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-(2-ethoxyethyl)-2-phenylimino-1,3-thiazol-4-ol |
InChI |
InChI=1S/C22H20BrN3O2S/c1-2-28-11-10-26-21(27)20(29-22(26)25-17-6-4-3-5-7-17)12-15-14-24-19-9-8-16(23)13-18(15)19/h3-9,12-14,27H,2,10-11H2,1H3/b15-12+,25-22? |
InChI-Schlüssel |
HOJOWGFPLGFWPI-GMKCYQKYSA-N |
SMILES |
CCOCCN1C(=C(SC1=NC2=CC=CC=C2)C=C3C=NC4=C3C=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/new.no-structure.jpg)
![N-(3-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B604639.png)
![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]carbothioyl}amino)benzoate](/img/structure/B604644.png)
![2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B604647.png)
![6-butyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604648.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)
![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)

